1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic arylpiperazine derivative featuring a sulfonyl group at the 2,5-dimethoxyphenyl position and a trifluoromethyl-substituted phenyl group at the piperazine nitrogen. This compound is synthesized via nucleophilic substitution, where a sulfonyl chloride intermediate reacts with piperazine under controlled conditions . The 2,5-dimethoxy substitution on the phenylsulfonyl group enhances electron-donating properties, while the trifluoromethyl group at the meta position of the phenyl ring contributes to metabolic stability and lipophilicity . Preliminary studies highlight its antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives outperforming ciprofloxacin in vitro .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-27-16-6-7-17(28-2)18(13-16)29(25,26)24-10-8-23(9-11-24)15-5-3-4-14(12-15)19(20,21)22/h3-7,12-13H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKDGLWKTATOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method starts with the sulfonylation of 2,5-dimethoxyaniline to form 2,5-dimethoxyphenylsulfonyl chloride. This intermediate is then reacted with 4-(3-trifluoromethylphenyl)piperazine under basic conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress through techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
Pharmacological Applications
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been investigated for several pharmacological applications:
Antidepressant Activity
Research indicates that piperazine derivatives may exhibit antidepressant-like effects. The structural modifications in this compound are hypothesized to enhance serotonin receptor affinity, which is crucial for antidepressant activity. In vivo studies have shown promising results in animal models of depression, suggesting potential for further development as an antidepressant agent .
Antiviral Properties
Recent investigations into N-heterocycles have highlighted their potential as antiviral agents. The compound's unique structure may inhibit viral replication mechanisms, particularly against RNA viruses. Preliminary studies have demonstrated effectiveness against certain viral strains in vitro, warranting further exploration of its antiviral capabilities .
Anticancer Activity
The sulfonamide moiety in this compound has been linked to anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways. The specific effects of this compound on various cancer cell lines are currently under investigation .
Case Studies
Several studies have documented the biological activities and therapeutic potential of this compound:
- Study on Antidepressant Effects : A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects in rodent models, demonstrating significant reductions in immobility time in forced swim tests when administered at optimal dosages .
- Antiviral Activity Investigation : Research published in Journal of Medicinal Chemistry explored various piperazine derivatives for their antiviral properties against influenza viruses, with this compound showing notable efficacy .
- Anticancer Research : A recent paper in Cancer Letters highlighted the compound's ability to inhibit proliferation in breast cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering cellular signaling pathways.
Comparison with Similar Compounds
1-[(2,5-Dichlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- Key differences : Replaces methoxy groups with chlorine atoms at the 2,5-positions of the phenylsulfonyl moiety.
- Impact : Chlorine atoms increase electron-withdrawing effects, reducing solubility but enhancing binding affinity to hydrophobic targets.
- Activity : Demonstrated improved acaricidal activity in derivatives with halogenated sulfonyl groups .
1-[(4-Ethylphenyl)sulfonyl]-4-[(2,5-difluorophenyl)sulfonyl]piperazine
- Key differences : Dual sulfonyl groups with ethyl and fluorine substituents.
- Impact : Fluorine substitution increases metabolic resistance, while ethyl groups improve membrane permeability.
- Application : Explored in central nervous system (CNS) drug design due to enhanced blood-brain barrier penetration .
Analogues with Modified Piperazine Substituents
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Key differences : Lacks the sulfonyl group but retains the trifluoromethylphenyl moiety.
- Activity : Acts as a 5-HT1B receptor agonist, showing variable effects on sympathetic nerve discharge (SND) in cats .
- Clinical relevance : Used in neuropharmacological studies to probe serotonin receptor subtypes .
1-[3-(Trifluoromethyl)phenyl]-4-(2-pyridinyl)piperazine
- Key differences : Incorporates a pyridinyl group instead of sulfonyl.
- Impact : Enhanced hydrogen-bonding capacity improves interaction with dopamine D3 receptors.
- Application : Evaluated for antipsychotic activity with selective receptor binding profiles .
Functional Analogues in Therapeutic Contexts
Antibacterial Derivatives
Serotonergic Agents
- Example : 1-(3-Trifluoromethylphenyl)piperazine maleate.
- Activity: Induces dose-dependent antinociception in rats via 5-HT1B receptor activation, contrasting with the 5-HT1A-mediated effects of 8-hydroxy-DPAT .
Contradictory Evidence and Limitations
- Variable Receptor Effects : While 1-(3-trifluoromethylphenyl)piperazine activates 5-HT1B receptors, structurally similar compounds like 1-(2-methoxyphenyl)piperazine show inconsistent SND modulation, suggesting receptor subtype specificity .
- Antibacterial Selectivity : Derivatives with bulkier substituents (e.g., oxadiazole) exhibit narrow-spectrum activity, limiting therapeutic utility .
Biological Activity
The compound 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic organic molecule with potential biological activities. Its structure features a piperazine ring substituted with a sulfonyl group and trifluoromethyl and dimethoxyphenyl moieties, which are known to influence pharmacological properties. This article discusses the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C19H21F3N2O4S
- Molecular Weight: 424.45 g/mol
- CAS Number: 1705037-47-3
The biological activity of this compound can be attributed to its structural components:
- Piperazine Ring: Commonly found in various pharmaceuticals, piperazine derivatives often exhibit activity against central nervous system disorders and have been linked to serotonin receptor modulation.
- Trifluoromethyl Group: This substituent enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
- Dimethoxyphenyl Group: Known for its role in enhancing the interaction with biological targets, particularly in cancer therapies.
Anticancer Activity
Research indicates that derivatives of piperazine can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures have demonstrated:
- Inhibition of Cell Proliferation: In vitro assays revealed that compounds related to this structure can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and HCT-15 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- IC50 Values: In studies involving related compounds, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the micromolar range, indicating potent activity against selected cancer types .
Neuropharmacological Effects
The piperazine core is also associated with neuropharmacological effects:
- Serotonin Receptor Modulation: Compounds similar to this compound have been studied for their ability to act as agonists or antagonists at serotonin receptors (5-HT receptors), which are critical in mood regulation and anxiety disorders .
Case Studies
-
Study on Anticancer Properties:
- A recent study evaluated a series of piperazine derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications at the sulfonyl and trifluoromethyl positions significantly enhanced cytotoxicity compared to unmodified piperazines.
- The most active compound showed an IC50 value of approximately 0.5 µM against HCT-15 cells, suggesting strong potential for further development as an anticancer agent .
- Neuropharmacological Assessment:
Data Table: Biological Activity Overview
Q & A
Q. What safety protocols are essential for handling this compound given its potential irritant properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
